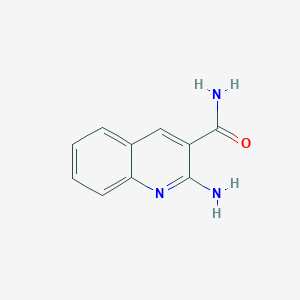

2-Aminoquinoline-3-carboxamide

説明

特性

IUPAC Name |

2-aminoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZOXGRLLFZVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305341 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-28-0 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoquinoline-3-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR763U4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to 2-Aminoquinoline-3-carboxamide

Introduction: Unveiling a Core Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. 2-Aminoquinoline-3-carboxamide is a prime example of such a scaffold, serving as a versatile heterocyclic building block for the synthesis of a diverse array of biologically active molecules.[1] This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and therapeutic potential of this compound, tailored for researchers, scientists, and professionals in drug development.

The 2-aminoquinoline core is a recognized "privileged structure" found in compounds with a broad spectrum of biological activities.[1] Structurally, the 2-aminoquinoline moiety can function as an amidine-like substructure, which is crucial for establishing key electrostatic interactions with the catalytic sites of enzymes.[1] This, combined with the aromatic quinoline system's capacity for π-π stacking interactions with hydrophobic amino acid residues, underpins its frequent appearance in successful drug candidates.[1] The 3-carboxamide group further enhances its utility, participating in hydrogen bonding and influencing physicochemical properties like membrane permeability.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [1][2] |

| Molecular Weight | 187.20 g/mol | [1][2] |

| CAS Number | 31407-28-0 | [1][2] |

| Melting Point | 200-205 °C | [1] |

| Solubility | Soluble in DMSO, slightly soluble in water.[1] Carboxamide derivatives generally require polar solvents.[1] | BenchChem[1] |

| Appearance | Powder to crystal | ChemicalBook[3] |

| pKa | 3.43 (at 20℃) (for 2-Aminoquinoline) | ChemicalBook[3] |

| XLogP3 | 1.3 | PubChem[2] |

These properties make this compound a suitable candidate for various synthetic transformations and for formulation studies in drug development. Its moderate lipophilicity, indicated by the XLogP3 value, suggests a favorable balance for cell permeability and aqueous solubility.

Synthesis and Purification: A Practical Approach

While various synthetic routes to quinoline derivatives exist, a common and efficient method for preparing substituted 2-aminoquinoline-3-carboxamides involves a one-pot condensation reaction.[4] This approach offers high yields and operational simplicity.

Representative Synthetic Protocol: One-Pot Condensation

This protocol describes the synthesis of a substituted this compound, which can be adapted for the parent compound.

Objective: To synthesize 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide.

Materials:

-

2-amino-5-chlorobenzaldehyde

-

2-cyano-N-cyclopropylacetamide

-

Ethanol

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide in ethanol.

-

Add a solution of sodium hydroxide in ethanol to the mixture.

-

Heat the reaction mixture at 70°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Further purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the desired 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide with high purity.[1]

Causality Behind Experimental Choices:

-

Base Catalyst (NaOH): The basic conditions are crucial for deprotonating the active methylene group of 2-cyano-N-cyclopropylacetamide, facilitating the initial condensation with the aldehyde.

-

Solvent (Ethanol): Ethanol is a suitable solvent for the reactants and allows for heating to the required reaction temperature. It also facilitates the precipitation of the product upon cooling.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.

Purification Workflow

Caption: A typical workflow for the synthesis and purification of this compound derivatives.

Chemical Reactivity and Functionalization

This compound is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.

-

Cyclization Reactions: The amino and carboxamide groups are strategically positioned to participate in cyclization reactions to form fused heterocyclic systems. For example, it is a key intermediate for the synthesis of tricyclic fused pyrimido[4,5-b]quinolines, which exhibit significant pharmacological profiles.[1]

-

Substitution Reactions: The amino group can be acylated, sulfonylated, or alkylated to introduce various substituents.[5] These modifications can significantly impact the biological activity of the resulting molecules.

-

Oxidation and Reduction: The quinoline ring system can undergo oxidation or reduction reactions, although the stability of the carboxamide group is generally higher than that of aldehyde derivatives which are more prone to oxidation.[1]

Spectral Characteristics

The structural features of this compound and its derivatives can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the amino and carboxamide groups are also observable and their chemical shifts can be influenced by the solvent and concentration. For instance, in a related quinoline-3-carboxamide derivative, the NH protons of the carboxamide were observed as a singlet at δ 10.03 ppm in DMSO-d₆.[6]

-

¹³C NMR: The carbon atoms of the quinoline ring will have characteristic chemical shifts in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxamide group is typically found further downfield (around δ 160-170 ppm).[6]

-

-

Infrared (IR) Spectroscopy:

-

The N-H stretching vibrations of the amino and carboxamide groups are expected in the region of 3200-3500 cm⁻¹.

-

A strong absorption band corresponding to the C=O stretching of the carboxamide group will be present around 1650-1690 cm⁻¹.[7]

-

The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (187.074561919 Da) would be observed, confirming its elemental composition.[2]

Biological Significance and Therapeutic Potential

The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have shown promise in a multitude of disease areas.

Anticancer Activity

Quinoline and quinolone carboxamides are extensively studied for their anticancer properties.[8] Derivatives of this compound have been shown to induce apoptosis in glioblastoma cells, highlighting their potential in treating this aggressive form of cancer.[1] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as:

-

Tyrosine Kinases: Inhibition of these enzymes leads to reduced cell proliferation.[1]

-

HDM2 Ubiquitin Ligase (E3): By modulating this enzyme, the compound can promote apoptosis through the stabilization of the p53 tumor suppressor protein.[1]

-

ATM Kinase: Some quinoline-3-carboxamide derivatives have been identified as inhibitors of ATM kinase, a key mediator of the DNA damage response pathway, which can sensitize cancer cells to radiation therapy.[9]

Immunomodulatory Effects

Studies have indicated that compounds based on the 2-aminoquinoline scaffold can suppress T-cell mediated responses, suggesting their potential as immunosuppressants for autoimmune diseases.[1]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents.[10] Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[11]

Signaling Pathway Interaction

Caption: Interaction of this compound derivatives with key cellular signaling pathways.

Conclusion: A Scaffold with a Bright Future

This compound stands out as a privileged scaffold with immense potential in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and the diverse biological activities of its derivatives make it a highly attractive starting point for the design and development of novel therapeutic agents. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively harness the potential of this remarkable molecule in their quest for new and improved medicines.

References

- This compound | C10H9N3O | CID 5200228 - PubChem. (n.d.).

- This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition[12] … - ResearchGate. (n.d.).

- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.).

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2022). Mini-Reviews in Organic Chemistry, 19. [Link]

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2022). Semantic Scholar. [Link]

- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. (n.d.).

- Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1] naphthyridines and study of their fluorescence behavior | Request PDF. (2025).

- Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate. (n.d.).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020).

- Preparation of 2-aminoquinoline - PrepChem.com. (n.d.).

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025).

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.).

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023).

- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025).

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H9N3O | CID 5200228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminoquinoline CAS#: 580-22-3 [m.chemicalbook.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Aminoquinoline-3-carboxamide Precursors

Abstract

The 2-aminoquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic routes to access precursors of this vital heterocyclic system. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, grounded in established chemical principles. We will dissect key synthetic strategies, including the classical Friedländer annulation and modern multicomponent reactions, providing detailed mechanistic insights, step-by-step protocols, and a comparative analysis of their advantages and limitations.

Introduction: The Significance of the this compound Core

The quinoline ring system is a ubiquitous motif in biologically active compounds.[4][5][6] The strategic placement of an amino group at the 2-position and a carboxamide at the 3-position introduces key hydrogen bonding donors and acceptors, facilitating molecular interactions with biological targets.[1][3] This unique arrangement has led to the development of potent inhibitors of various kinases and other enzymes implicated in disease.[7][8] Consequently, efficient and versatile synthetic access to this compound precursors is a critical endeavor in modern drug discovery. This guide aims to equip the practicing chemist with the foundational knowledge and practical methodologies to confidently synthesize these valuable intermediates.

Key Synthetic Strategies: A Comparative Overview

The construction of the this compound core can be broadly approached from two main retrosynthetic disconnections: formation of the pyridine ring onto a pre-existing benzene ring, or construction of the quinoline system through cyclization of appropriately substituted acyclic precursors. This guide will focus on the most robust and widely employed methodologies.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis, first reported in 1882, remains a cornerstone for the construction of quinoline derivatives.[4][9][10] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or β-diketone.[11][12][13]

Mechanism and Rationale:

The reaction can proceed through two plausible mechanisms, both typically catalyzed by either acid or base.[9] In the base-catalyzed pathway, the α-methylene compound is deprotonated to form an enolate, which then undergoes an Aldol-type condensation with the 2-aminobenzaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the ketone, followed by dehydration, yields the quinoline ring. The acid-catalyzed mechanism often begins with the formation of a Schiff base between the 2-aminobenzaldehyde and the enamine derived from the active methylene compound, followed by intramolecular electrophilic attack and dehydration.

The choice of catalyst and reaction conditions is critical and depends on the reactivity of the substrates.[10][14] Basic catalysts like piperidine or sodium hydroxide are common, while acidic catalysts such as p-toluenesulfonic acid or even silica nanoparticles can be employed.[10][11]

Experimental Workflow: Friedländer Annulation

Caption: Generalized workflow for the Friedländer synthesis of quinolines.

Protocol: Synthesis of Ethyl 2-Aminoquinoline-3-carboxylate

This protocol is adapted from established Friedländer synthesis procedures.[11][12]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Advantages and Limitations:

| Feature | Description |

| Advantages | High convergence, readily available starting materials, generally good yields. |

| Limitations | The limited commercial availability of substituted 2-aminobenzaldehydes can be a drawback.[12][13] |

To address the limitation of substrate availability, a domino nitro reduction-Friedländer heterocyclization has been developed.[12] This approach utilizes more readily available 2-nitrobenzaldehydes, which are reduced in situ with reagents like iron in acetic acid, followed by the Friedländer cyclization.[12]

Multicomponent Reactions (MCRs): An Efficient and Atom-Economical Approach

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[15] Several MCRs have been successfully employed for the synthesis of 2-aminoquinoline precursors.

A common MCR for the synthesis of related 2-amino-3-cyanopyridine derivatives, which can be precursors to quinolines, involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[16][17][18] This approach is highly atom-economical and can be facilitated by various catalysts, including nanostructured materials and microwave irradiation.[16][17][19]

Mechanism and Rationale:

The proposed mechanism for this MCR often begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate.[17] Concurrently, the ketone reacts with ammonium acetate to form an enamine. A Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization, affords the 2-amino-3-cyanopyridine product.[17] The use of catalysts can enhance the reaction rate and yield by activating the carbonyl groups.[17]

Reaction Schema: Four-Component Synthesis of 2-Amino-3-cyanopyridines

Caption: Schematic of a four-component reaction for 2-amino-3-cyanopyridine synthesis.

Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is a generalized procedure based on microwave-assisted, solvent-free methods.[16]

-

Reactant Charging: In a dry flask suitable for microwave synthesis, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Reaction: Place the flask in a microwave oven and irradiate for 7-9 minutes. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling, wash the reaction mixture with a small amount of ethanol. The crude product can be purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Advantages and Limitations:

| Feature | Description |

| Advantages | High atom economy, operational simplicity, rapid access to molecular diversity, often environmentally friendly (e.g., solvent-free conditions).[16][18] |

| Limitations | The reaction mechanism can be complex, and side-product formation can occur. Optimization of reaction conditions for different substrates may be required. |

Synthesis from 2-Chloronicotinonitrile Precursors

An alternative and powerful strategy involves the synthesis of the this compound core from appropriately substituted pyridine precursors, such as 2-chloronicotinonitriles.[20] This approach builds the benzene portion of the quinoline ring onto the existing pyridine scaffold.

The synthesis of 2-chloronicotinonitriles can be achieved through various methods, including the cyanation of 2-chloropyridines.[20][21] The cyano group can be introduced via nucleophilic substitution of a halogen on the pyridine ring, often using metal cyanides.[21][22]

Once the 2-chloronicotinonitrile is obtained, it can serve as a versatile intermediate. The nitrile group can be hydrolyzed to a carboxamide. A general procedure for the hydrolysis of a nitrile to an amide involves heating with concentrated sulfuric acid, followed by quenching with a base like ammonia.[23]

Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine to 2-Chloronicotinamide

This protocol is based on a reported procedure for the synthesis of 2-chloronicotinamide.[23]

-

Reaction Setup: In a three-necked flask, carefully add 2-chloro-3-cyanopyridine (1 mol) to concentrated sulfuric acid (400 mL) with stirring until completely dissolved.

-

Heating: Warm the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours.

-

Quenching: Upon completion, cool the reaction mixture and slowly pour it into a mixture of aqueous ammonia (1000 mL) and ice (1 kg) with continuous stirring for 1 hour.

-

Isolation: Collect the precipitated crude product by filtration.

-

Purification: Wash the crude product with ethyl acetate and dry to obtain 2-chloronicotinamide.

The resulting 2-chloronicotinamide can then undergo further transformations, such as cross-coupling reactions, to build the fused benzene ring and subsequent amination to install the 2-amino group.

Conclusion

The synthesis of this compound precursors is a well-established field with a diverse array of reliable synthetic methodologies. The choice of a particular route depends on factors such as the availability of starting materials, the desired substitution pattern on the quinoline core, and considerations of efficiency and environmental impact. The classical Friedländer annulation offers a convergent and high-yielding approach, particularly when coupled with in situ nitro reduction to broaden substrate scope. Modern multicomponent reactions provide a highly efficient and atom-economical alternative for rapid library synthesis. Finally, strategies commencing from pyridine-based precursors like 2-chloronicotinonitriles offer a flexible platform for constructing the quinoline scaffold. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully synthesize these crucial intermediates for drug discovery and development.

References

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2020). Molecules, 25(23), 5576. [Link]

- Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. [Link]

- Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi Nami, R. (2014). Synthesis of 2-amino-3-cyanopyridine derivatives.

- Ceylan, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]

- [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. (2025). Sheng Wu Gong Cheng Xue Bao, 41(12), 5437-5450. [Link]

- Ershova, A. I., & Ershov, O. V. (2023). The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Chemistry of Heterocyclic Compounds, 59(5), 359-361. [Link]

- Scope of quinoline synthesis from 2-aminobenzaldehydes and ketones using bcmim-C1. (n.d.). ResearchGate.

- Gewald reaction. (n.d.). In Wikipedia.

- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2013). Molecules, 18(1), 1013-1029. [Link]

- Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 584-599. [Link]

- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975. [Link]

- Synthesis of 2-chloronicotinic acid derivatives. (2017).

- Synthesis of substituted 2-phenylquinoline (246), from 2-aminobenzaldehyde (244), acetophenone (245) using iron oxide as a catalyst. (n.d.). ResearchGate.

- Friedländer synthesis. (n.d.). In Wikipedia.

- Process for the preparation of 2-cyanopyridines. (2004).

- Thorpe reaction. (n.d.). In Wikipedia.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21336-21358. [Link]

- The Friedländer Synthesis of Quinolines. (2015). Current Organic Chemistry, 19(8), 738-757. [Link]

- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2019).

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2018). Molecules, 23(11), 2999. [Link]

- This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition[22]. (n.d.). ResearchGate.

- Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(16), 11165-11186. [Link]

- Thorpe–Ziegler reaction. (n.d.). ResearchGate.

- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

- Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.

- Gewald Reaction. (n.d.). Organic Chemistry Portal.

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Current Organic Chemistry, 27(12), 1024-1043. [Link]

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

- Cyanation. (n.d.). In Wikipedia.

- Synthesis of 2-aminoquinolines via three-component reaction. (n.d.). ResearchGate.

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2001). Bollettino Chimico Farmaceutico, 140(6), 400-405. [Link]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18591-18613. [Link]

- Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). Bioorganic Chemistry, 75, 368-392. [Link]

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research, 34(1), 1-32. [Link]

- Preparation of Cyanopyridines by Direct Cyanation. (2025).

- Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1-14. [Link]

- Copper-mediated cyanation of aryl halide with the combined cyanide source. (2012). Organic Letters, 14(17), 4482-4485. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Friedlaender Synthesis [organic-chemistry.org]

- 15. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]

- 20. The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview) - ProQuest [proquest.com]

- 21. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 22. Cyanation - Wikipedia [en.wikipedia.org]

- 23. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Aminoquinoline-3-carboxamide

For Immediate Release

A Senior Application Scientist's Guide to Navigating the NMR Spectral Landscape of 2-Aminoquinoline-3-carboxamide

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a significant heterocyclic compound in medicinal chemistry and drug development.[1][2] Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-tested insights to empower researchers, scientists, and drug development professionals in their structural elucidation endeavors.

Introduction: The Significance of this compound

The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1][3] The specific functionalization present in this compound, featuring an amino group at the 2-position and a carboxamide at the 3-position, creates a molecule with a rich electronic environment and potential for diverse intermolecular interactions. Accurate and unambiguous structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[4][5][6][7] This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, offering a detailed rationale for the observed chemical shifts and coupling patterns.

Part 1: Foundational Principles of NMR Analysis for this compound

The interpretation of the NMR spectra of this compound hinges on understanding the influence of its constituent functional groups on the magnetic environment of each nucleus. The electron-donating amino group (-NH₂) and the electron-withdrawing carboxamide group (-CONH₂) exert significant and opposing electronic effects on the quinoline ring system.[8]

¹H NMR Spectroscopy: The proton spectrum provides crucial information about the number of different types of protons, their electronic environment, and their connectivity. Key features to anticipate include:

-

Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (typically 7.0-9.0 ppm). Their precise chemical shifts will be dictated by the combined electronic effects of the amino and carboxamide groups.

-

Amine and Amide Protons: The protons of the -NH₂ and -CONH₂ groups are exchangeable and their signals can be broad. Their chemical shifts are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[9][10] In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct signals.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. For this compound, we expect to see:

-

Quinoline Carbons: The carbons of the quinoline ring will resonate in the aromatic region (typically 110-160 ppm). The carbons directly attached to the nitrogen and the functional groups will show the most significant shifts.

-

Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group will appear at a characteristically downfield chemical shift (typically 160-180 ppm).

Part 2: A Detailed Walkthrough of Spectral Interpretation

A meticulous, step-by-step approach is essential for the accurate assignment of all signals in the ¹H and ¹³C NMR spectra.

Atom Numbering Convention:

To facilitate a clear discussion, the following standard numbering system for the quinoline ring will be used:

Caption: Atom numbering for the this compound core.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H4 | ~8.5 - 9.0 | s | - | Singlet due to no adjacent protons. Deshielded by the anisotropic effect of the carboxamide and the adjacent nitrogen. |

| H5 | ~7.8 - 8.2 | d | 8.0 - 9.0 | Doublet due to ortho-coupling with H6. |

| H8 | ~7.6 - 8.0 | d | 7.0 - 8.0 | Doublet due to ortho-coupling with H7. |

| H6, H7 | ~7.2 - 7.6 | m | - | Complex multiplet due to mutual coupling and coupling with H5 and H8. |

| -NH₂ (amino) | ~6.0 - 8.0 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent.[9] |

| -CONH₂ (amide) | ~7.0 - 8.5 | br s | - | Two broad singlets may be observed due to restricted rotation around the C-N bond. Chemical shift is solvent and concentration dependent.[10] |

Expected ¹³C NMR Spectral Features:

| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |

| C2 | ~155 - 165 | Significantly deshielded due to direct attachment to the electronegative nitrogen and the electron-donating amino group. |

| C3 | ~110 - 120 | Shielded relative to other quinoline carbons due to the electron-donating effect of the amino group. |

| C4 | ~135 - 145 | Deshielded due to its position adjacent to the nitrogen and the carboxamide group. |

| C4a | ~125 - 135 | Bridgehead carbon. |

| C5 | ~120 - 130 | Aromatic carbon. |

| C6 | ~125 - 135 | Aromatic carbon. |

| C7 | ~120 - 130 | Aromatic carbon. |

| C8 | ~115 - 125 | Aromatic carbon. |

| C8a | ~145 - 155 | Bridgehead carbon, deshielded by the adjacent nitrogen. |

| C=O (amide) | ~165 - 175 | Carbonyl carbon, characteristically downfield. |

Part 3: Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is the bedrock of reliable spectral data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for better observation of exchangeable N-H protons.[10]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Key parameters to consider:

-

Pulse angle (e.g., 30-45 degrees)

-

Relaxation delay (e.g., 1-2 seconds)

-

Number of scans (e.g., 8-16, or more for dilute samples)[11]

-

-

Acquire a standard ¹³C NMR spectrum using proton decoupling. Key parameters to consider:

-

Pulse angle (e.g., 30-45 degrees)

-

Relaxation delay (e.g., 2-5 seconds)

-

Number of scans (e.g., 128-1024, or more depending on concentration)

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for NMR analysis.

Part 4: Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional NMR spectra may not be sufficient for a complete and confident structural assignment. Advanced two-dimensional (2D) NMR techniques are invaluable in such scenarios.[4][5][6]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons on the quinoline ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning the carbons of the quinoline ring by linking them to their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. For example, HMBC can show correlations from the H4 proton to C2, C3, and C4a.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Cross-peaks indicate that two protons are close to each other in space, even if they are not directly coupled. This can be useful for confirming stereochemistry and conformational preferences.

Logical Relationship of 2D NMR Experiments:

Caption: Interconnectivity of 2D NMR experiments for structural elucidation.

Part 5: Potential Complications and Troubleshooting

-

Tautomerism: The 2-aminoquinoline system can potentially exist in tautomeric forms. While the amino form is generally predominant, the presence of the imino tautomer could lead to the appearance of minor sets of signals in the NMR spectra.[12][13] Careful examination of the spectra, and potentially running experiments at different temperatures, can help to identify and characterize these species.

-

Concentration Effects: The chemical shifts of protons involved in intermolecular interactions, such as π-π stacking or hydrogen bonding, can be concentration-dependent.[1][8] It is good practice to note the concentration at which the spectra were acquired.

-

Solvent Effects: The choice of solvent can significantly influence the chemical shifts, particularly for the exchangeable protons of the amine and amide groups.[9][10][14][15]

Conclusion

The NMR spectral analysis of this compound is a multifaceted process that requires a solid understanding of fundamental NMR principles, a systematic experimental approach, and the judicious application of advanced techniques. This guide provides a comprehensive framework for researchers to confidently and accurately elucidate the structure of this important heterocyclic compound, thereby facilitating its further development and application in the scientific and pharmaceutical arenas.

References

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- PubMed Central. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.

- Moriarty, R. M. (n.d.). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

- PubMed. (n.d.). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.

- ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I.

- ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.

- Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry.

- NIH. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.

- ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

- RSC Medicinal Chemistry. (2024). 4.

- PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- ResearchGate. (n.d.). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][4][7] naphthyridines and study of their fluorescence behavior.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-Amino-3-picoline(1603-40-3) 13C NMR spectrum.

- MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.

- PubChem. (n.d.). 2-Aminoquinoline.

- ResearchGate. (n.d.). The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine.

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

mass spectrometry fragmentation of 2-Aminoquinoline-3-carboxamide

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Aminoquinoline-3-carboxamide

Introduction

This compound is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors.[1] A thorough understanding of its physicochemical properties is paramount for its identification, characterization, and metabolic studies. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise mass measurement and structural information through controlled fragmentation.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will delve into the mechanistic rationale behind the formation of key fragment ions, present detailed experimental protocols for data acquisition, and summarize the characteristic fragmentation patterns that can be used for its unambiguous identification.

Core Principles of Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed.

-

Electron Ionization (EI): This is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a radical cation (M+•) and extensive, often complex, fragmentation. The resulting mass spectrum is a reproducible fingerprint of the molecule.[2]

-

Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a solution. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source. To induce fragmentation, tandem mass spectrometry (MS/MS) is used, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas. This controlled process provides specific structural information.[3]

Predicted Mass Spectrum and Molecular Ion

This compound has a chemical formula of C₁₀H₉N₃O and a monoisotopic mass of 187.0746 g/mol .[4]

-

Under EI-MS, the molecular ion peak (M+•) will be observed at m/z 187 . Given the aromatic and heterocyclic nature of the molecule, this peak is expected to be relatively intense.[5]

-

Under positive-ion ESI-MS, the protonated molecule ([M+H]+) will be the base peak in the full scan spectrum, observed at m/z 188 .

Proposed Fragmentation Pathway under Electron Ionization (EI-MS)

The 70 eV EI-MS spectrum of this compound is predicted to be dominated by fragmentation initiated at the carboxamide group and subsequent cleavages of the quinoline ring. The primary pathways are driven by the stability of the resulting ions.

The proposed fragmentation begins with an alpha-cleavage, a common pathway for amides, involving the loss of the amino radical.[6][7] This is followed by the characteristic loss of carbon monoxide and subsequent fragmentation of the heterocyclic ring system, a known behavior for quinoline derivatives.[8][9]

Caption: Proposed EI fragmentation pathway for this compound.

-

Formation of the Acylium Ion (m/z 171): The initial fragmentation is the homolytic cleavage of the C-N bond of the primary amide, resulting in the loss of an amino radical (•NH₂). This forms a stable acylium ion at m/z 171.

-

Loss of Carbon Monoxide (m/z 143): The acylium ion readily loses a neutral molecule of carbon monoxide (CO), a very stable small molecule. This leads to the formation of the 2-aminoquinoline radical cation at m/z 143. This fragment is predicted to be a major peak in the spectrum.

-

Loss of Hydrogen Cyanide (m/z 116): Heterocyclic nitrogen-containing rings like quinoline are known to fragment via the elimination of hydrogen cyanide (HCN).[9] The ion at m/z 143 is expected to lose HCN to produce a fragment at m/z 116.

Proposed Fragmentation Pathway under ESI-MS/MS

For ESI-MS/MS analysis, the protonated molecule at m/z 188 is selected as the precursor ion. Fragmentation under CID conditions will primarily involve the loss of small, stable neutral molecules from the protonated carboxamide group. The protonation is most likely to occur at the quinoline nitrogen or the amide carbonyl oxygen, which allows for charge stabilization across the conjugated system.

The proposed pathway involves the initial loss of ammonia, followed by the loss of carbon monoxide. This type of fragmentation is characteristic of protonated amides and provides clear structural information.[7][10]

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

-

Loss of Ammonia (m/z 171): Upon collisional activation, the protonated molecule ([M+H]+) is expected to readily lose a neutral molecule of ammonia (NH₃). This is a common and energetically favorable fragmentation for protonated primary amides, resulting in the formation of a stable acylium ion at m/z 171.

-

Loss of Carbon Monoxide (m/z 143): Following the initial loss of ammonia, the resulting acylium ion at m/z 171 can further fragment by eliminating a molecule of carbon monoxide (CO). This leads to the formation of the 2-aminoquinolinium ion at m/z 143.

Summary of Key Diagnostic Fragments

The following table summarizes the key ions predicted to be observed in the mass spectra of this compound. These fragments serve as a diagnostic fingerprint for structural confirmation.

| m/z (Charge) | Proposed Formula | Ionization Mode | Proposed Origin (Neutral Loss) |

| 188 (+1) | [C₁₀H₁₀N₃O]⁺ | ESI | Protonated Molecule [M+H]⁺ |

| 187 (+1) | [C₁₀H₉N₃O]⁺• | EI | Molecular Ion [M]⁺• |

| 171 (+1) | [C₁₀H₇N₂O]⁺ | ESI / EI | [M+H - NH₃]⁺ or [M - •NH₂]⁺ |

| 143 (+1) | [C₉H₇N₂]⁺ | ESI / EI | [M+H - NH₃ - CO]⁺ or [M - •NH₂ - CO]⁺• |

| 116 (+1) | [C₈H₆N]⁺ | EI | [M - •NH₂ - CO - HCN]⁺• |

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following standardized protocols are recommended.

Caption: A generalized workflow for mass spectrometric analysis.

Protocol 1: ESI-MS/MS Analysis

Objective: To generate a product ion spectrum from the protonated molecule of this compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

-

Instrumentation and Infusion:

-

Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

-

Calibrate the instrument according to the manufacturer's specifications.

-

Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

-

-

MS1 (Full Scan) Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow: Set according to instrument recommendations (e.g., 600 L/hr).

-

Scan Range: m/z 50 - 300

-

Action: Confirm the presence of the [M+H]⁺ ion at m/z 188 as the base peak.

-

-

MS2 (Product Ion Scan) Parameters:

-

Precursor Ion: Isolate the ion at m/z 188.

-

Isolation Window: 1-2 Da.

-

Collision Gas: Argon.

-

Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the appearance of different fragment ions and find the optimal energy to produce a rich spectrum.

-

Scan Range: m/z 40 - 200.

-

Action: Acquire the product ion spectrum and identify the key fragments at m/z 171 and m/z 143.

-

Protocol 2: EI-MS Analysis

Objective: To generate a reproducible fragmentation pattern (mass spectrum) of this compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the compound in a volatile solvent like methanol or dichloromethane.

-

-

Instrumentation and Sample Introduction:

-

Use a GC-MS system or a mass spectrometer with a direct insertion probe.

-

If using GC-MS, select a suitable column (e.g., DB-5) and develop a temperature program that ensures the compound elutes at a reasonable temperature without degradation.

-

If using a direct probe, place a small amount of the sample solution in a capillary tube and evaporate the solvent.

-

-

MS Parameters:

-

Ionization Mode: EI

-

Electron Energy: 70 eV

-

Source Temperature: 200 - 250 °C

-

Scan Range: m/z 40 - 300

-

Action: Acquire the mass spectrum. Identify the molecular ion at m/z 187 and the key fragment ions at m/z 171, 143, and 116.

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles for amide and quinoline compounds. Under EI, the molecule is expected to undergo alpha-cleavage of the amide followed by decarbonylation and ring fragmentation. Under ESI-MS/MS, the protonated molecule will primarily lose ammonia and then carbon monoxide. The key diagnostic ions at m/z 171 and 143 are common to both ionization methods, providing a robust signature for the identification of this important chemical scaffold. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the reliable characterization of this and related molecules.

References

- Gao, H., Zhang, T., Zhang, Y., Song, D., Liu, H., & Wang, Y. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5200228, this compound. [Link]

- Manian, A., Seenivasan, S. P., & Lown, W. (2009). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.

- Chemistry LibreTexts. (2023).

- Babu, B., Kumar, M., & Singh, R. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23). [Link]

- Naidoo, K. J., Adebayo, J. A., & Koorbanally, N. A. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

- Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]

- Ukponmwan, O. E., & Esekheigbe, A. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 40B, 574-578. [Link]

- ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. [Link]

- Džara, A., & Kováčik, V. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 332-334. [Link]

- Oberacher, H., & Pitterl, F. (2009). Ion fragmentation of small molecules in mass spectrometry. Mass Spectrometry Reviews, 28(4), 522-542. [Link]

- da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]

- da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]

- Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

- Li, Y., et al. (2019). The MS and MS2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2.

- ResearchGate. (2018).

- Borges, W. S., & Vessecchi, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1532-1558. [Link]

- Clark, J. (2021). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

- Song, F. R., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound | C10H9N3O | CID 5200228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chempap.org [chempap.org]

- 10. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminoquinoline-3-carboxamide molecular formula and weight

An In-depth Technical Guide to 2-Aminoquinoline-3-carboxamide: Core Properties, Synthesis, and Applications

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. This compound is a quintessential example of such a scaffold.[1] Its unique arrangement of a quinoline core, an amino group, and a carboxamide side chain provides a versatile template for creating diverse and potent therapeutic agents. The quinoline system can engage in crucial π-π stacking interactions with hydrophobic residues in enzyme active sites, while the 2-amino group acts as an amidine-like substructure, forming key electrostatic interactions.[1] Concurrently, the 3-carboxamide group not only enhances the molecule's utility as a synthetic building block but can also influence properties like membrane permeability through intramolecular hydrogen bonding.[1]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of this compound's core molecular attributes, synthetic methodologies, analytical characterization, and its expanding role in modern pharmacology.

Section 1: Core Molecular and Physicochemical Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. These attributes dictate its behavior in both chemical reactions and biological systems.

Molecular Formula and Weight

The foundational identity of this compound is defined by its elemental composition and mass.

Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and ability to interact with biological targets.

Caption: 2D structure of this compound.

Physicochemical Data

The physicochemical properties are critical for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a cornerstone of drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [1][2] |

| Molecular Weight | 187.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 31407-28-0 | [1][2] |

| cLogP | ~1.3 - 1.7 | [1][2] |

| Hydrogen Bond Donors | 2 | [2][3] |

| Hydrogen Bond Acceptors | 3 | [2][3] |

| Solubility | Requires polar solvents (e.g., DMSO) | [1] |

| Stability | The carboxamide group enhances stability. | [1] |

Section 2: Synthesis and Analytical Characterization

The creation and verification of this compound are fundamental laboratory processes. The choice of synthetic route and analytical methods is driven by efficiency, yield, and the need for unambiguous structural confirmation.

Synthesis Pathway: A Generalized Approach

While multiple synthetic routes exist, a common and effective strategy involves the functionalization of an existing quinoline precursor. The following protocol is a representative example adapted from principles of quinoline chemistry, such as the use of Vilsmeier-Haack type reactions followed by oxidation and amidation.[4]

Causality in Synthesis: The choice of a multi-step pathway starting from a simpler, commercially available acetanilide allows for controlled, regioselective introduction of the required functional groups. The Vilsmeier-Haack reaction is employed for its efficacy in formylating activated aromatic systems, creating the aldehyde precursor. Subsequent oxidation to a carboxylic acid is a necessary step to enable the final, robust amide bond formation.

Sources

Introduction: The Strategic Importance of Functionalized Quinolines

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone scaffold in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1][2] Among the myriad of functionalized quinolines, 2-chloro-3-formylquinolines are exceptionally valuable as versatile synthetic intermediates, or synthons.[3] The presence of the reactive chloro and formyl groups at the 2- and 3-positions, respectively, provides strategic handles for further molecular elaboration, enabling the construction of complex fused heterocyclic systems and diverse compound libraries for drug discovery programs.[3]

While numerous methods exist for quinoline synthesis, the Vilsmeier-Haack reaction has emerged as one of the most efficient and direct routes for preparing 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[4] This guide provides a comprehensive overview of the reaction's mechanism, a validated experimental protocol, key strategic considerations, and troubleshooting insights for researchers and scientists in the field.

The Core Reaction: Mechanism and Rationale

The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines is a sophisticated one-pot process that proceeds through several distinct mechanistic stages. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Part A: Formation of the Vilsmeier Reagent

The reaction is initiated by the in-situ generation of the active electrophile, the Vilsmeier reagent (a chloroiminium salt). This is achieved by reacting N,N-dimethylformamide (DMF) with a chlorinating agent, most commonly phosphoryl chloride (POCl₃).[3][5]

Caption: Formation of the electrophilic Vilsmeier reagent.

The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the highly electrophilic N,N-dimethyl-chloromethyliminium ion. This species is the key formylating and cyclizing agent in the subsequent steps.

Part B & C: Electrophilic Attack, Cyclization, and Aromatization

The reaction cascade begins with the attack of the Vilsmeier reagent on the electron-rich enol form of the N-arylacetamide. This is followed by an intramolecular electrophilic aromatic substitution (cyclization), dehydration, and subsequent formylation to yield the final product.

Caption: Mechanistic workflow of the Vilsmeier-Haack cyclization.

The Vilsmeier reagent performs a dual role: it activates the acetanilide methyl group for cyclization and acts as the source of the C3-formyl group. The POCl₃, in addition to forming the reagent, serves as a powerful dehydrating agent to drive the aromatization of the heterocyclic ring.

Strategic Considerations: The Impact of Substrate Electronics

The success and efficiency of the Vilsmeier-Haack cyclization are profoundly influenced by the electronic nature of the substituents on the starting N-arylacetamide.[6]

-

Expertise & Experience: An understanding of these electronic effects is paramount for predicting reaction outcomes and selecting appropriate conditions. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) on the aromatic ring of the acetanilide enhance its nucleophilicity, facilitating the key intramolecular cyclization step and generally leading to higher yields and shorter reaction times.[6]

-

Trustworthiness: Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or halo (-Cl, -Br) deactivate the aromatic ring, making the cyclization more difficult. This often results in significantly lower yields or, in some cases, complete reaction failure under standard conditions.[4][6]

-

Authoritative Grounding: Studies have shown that EDGs at the meta-position of the acetanilide are particularly beneficial, affording quinolines in better yields compared to other positions.[7] This regioselective outcome is a critical consideration for synthetic planning.

Table 1: Influence of Acetanilide Substituents on Reaction Outcomes

| Substituted Acetanilide | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyacetanilide | 4 | 80 | [8] |

| 4-Methylacetanilide | 4 | 75 | [8] |

| Acetanilide (unsubstituted) | 8-10 | 60-70 | [8] |

| 4-Chloroacetanilide | 10 | 65 | [8] |

| 4-Bromoacetanilide | 10 | 60 | [8] |

| 4-Nitroacetanilide | 12 | 55 | [8] |

| 6-Bromo (Micellar Media) | 0.75 | 90 |[8] |

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a synthesized representation of established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2][9]

Caption: Standard experimental workflow for 2-chloro-3-formylquinoline synthesis.

Methodology

-

Vilsmeier Reagent Formation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, ~3 eq.).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Add phosphoryl chloride (POCl₃, ~12 eq.) dropwise via the dropping funnel to the stirred DMF.[6]

-

Expert Insight: This addition is highly exothermic and must be done slowly and with efficient cooling to prevent uncontrolled reaction and degradation of the reagent.[10] The formation of a solid white precipitate (the Vilsmeier reagent) is often observed.

-

-

Reaction Execution:

-

Once the POCl₃ addition is complete, add the N-arylacetamide (1 eq.) portion-wise to the cold, stirred mixture.

-

After the substrate is fully added, remove the cooling bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C using an oil bath.

-

Maintain this temperature for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][10]

-

-

Work-up and Purification:

-

After completion, allow the reaction mixture to cool slightly.

-

Carefully and slowly pour the warm reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice.

-

Expert Insight: This step hydrolyzes the reaction intermediates and quenches any remaining reactive species. It is highly exothermic and can cause vigorous fuming.[10]

-

The resulting solution will be highly acidic. Slowly neutralize it by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH reaches 7-8.[6]

-

Trustworthiness: This neutralization step is critical. The quinoline product is basic and exists as a soluble salt in the acidic mixture. Basification deprotonates the quinolinium salt, causing the neutral product to precipitate out of the solution.[6][10]

-

Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

-

Dry the crude product under vacuum.

-

Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.[2]

-

Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. A self-validating system requires anticipating and addressing these potential issues.

Table 2: Reagent Stoichiometry Optimization

| Reagent | Molar Equivalents (General) | Molar Equivalents (Optimized for m-methoxyacetanilide) | Rationale |

|---|---|---|---|

| N-Arylacetamide | 1 | 1 | Limiting Reagent |

| DMF | 3 | ~3 | Reagent and Solvent |

| POCl₃ | 3 to 15 | 12 | Drives reaction to completion; excess ensures full conversion.[6] |

Common Problems and Solutions

-

Q1: My reaction is failing or giving very low yields. What are the common causes?

-

A: Several factors could be at play. First, confirm the purity of your reagents; moisture can deactivate the Vilsmeier reagent. Second, consider the substrate electronics; if you are using a strongly deactivated acetanilide (with EWGs), the reaction may require longer heating times, higher temperatures, or advanced methods like microwave irradiation.[4][6] Finally, ensure the stoichiometry is correct; an insufficient amount of POCl₃ is a common cause of incomplete reactions.[10]

-

-

Q2: The reaction mixture turned into a dark, viscous tar. What went wrong?

-

A: Tar formation is typically a result of decomposition due to excessive heat.[10] Ensure your oil bath temperature is accurately controlled and does not exceed the recommended range. Polymerization can also occur if the reaction is heated for an excessive amount of time.

-

-

Q3: After pouring the mixture onto ice, no product precipitated. Where is my compound?

-

A: This is the most common work-up issue and relates directly to pH. The quinoline product is a base and forms a water-soluble quinolinium salt in the highly acidic quench solution.[6] Your product is likely dissolved in the aqueous layer. You must neutralize the solution to a pH of 7-8 with a base (like NaHCO₃ or NaOH solution) to deprotonate the salt and force the neutral, less soluble product to precipitate.[6][10]

-

Conclusion

The Vilsmeier-Haack reaction is a powerful and highly reliable method for the regioselective synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Its success hinges on a solid understanding of the underlying mechanism, careful control of reaction parameters—particularly temperature and stoichiometry—and a meticulous work-up procedure. By appreciating the influence of substrate electronics and anticipating common experimental pitfalls, researchers can effectively leverage this reaction to generate valuable, highly functionalized quinoline building blocks for applications in drug discovery and materials science.

References

- Ali, M. M., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1888-1893. [Link not available, citing based on provided search results]